(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Description
The compound (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a heterocyclic hybrid molecule featuring a pyrazole core substituted with a methyl group and a thiophene moiety at positions 1 and 3, respectively. The pyrazole ring is linked via a methanone bridge to a 3-(pyridin-3-yloxy)azetidine group.
Propriétés
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-20-15(8-14(19-20)16-5-3-7-24-16)17(22)21-10-13(11-21)23-12-4-2-6-18-9-12/h2-9,13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLXFQWIGPVFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of a pyrazole ring, a thiophene moiety, and an azetidine unit with a pyridine ether. The molecular formula is , with a molecular weight of approximately 273.35 g/mol.
Antimicrobial Properties
Research has shown that compounds within the pyrazole family exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as E. coli and S. aureus . The specific compound may exhibit similar properties due to the presence of the thiophene and pyrazole moieties, which are known to enhance biological activity.
Anti-inflammatory Effects
Pyrazole derivatives have been recognized for their anti-inflammatory properties. Studies indicate that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses . The compound's ability to modulate these pathways could make it a candidate for further investigation in treating inflammatory diseases.
Anticancer Activity
The potential anticancer effects of pyrazole derivatives have been noted in various studies. Compounds similar to the one discussed have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The unique structural features may enhance binding affinity and selectivity towards these targets.
Study 1: Antimicrobial Activity
In a comparative study on pyrazole derivatives, several compounds were synthesized and tested for their antimicrobial efficacy against standard bacterial strains. The results indicated that modifications on the pyrazole ring significantly influenced activity levels, with some derivatives achieving over 90% inhibition rates against E. coli at concentrations as low as 10 µg/mL .
Study 2: Anti-inflammatory Properties
A recent investigation assessed the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced edema models. Compounds demonstrated significant reductions in swelling and pro-inflammatory cytokine levels compared to controls, suggesting their potential as therapeutic agents for inflammatory conditions .
Study 3: Anticancer Potential
Research focusing on the anticancer properties of thiophene-containing pyrazoles revealed that certain derivatives induced apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics .
Table 1: Comparative Biological Activities of Pyrazole Derivatives
| Compound Name | Antimicrobial Activity (%) | Anti-inflammatory Activity (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | 92 | 85 | 10 |
| Compound B | 88 | 78 | 15 |
| Target Compound | TBD | TBD | TBD |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in inflammation |
| Cytokine Modulation | Reduces levels of TNF-α and IL-6 |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic Features
The target compound shares structural motifs with several analogs, particularly in its pyrazole-thiophene and pyridine-azetidine linkages. Key comparisons include:
Functional Group Analysis
- Pyrazole Substitution: The target compound’s 1-methyl-3-thiophene substitution contrasts with analogs bearing hydroxy/amino groups (e.g., 7a in ) or phenyl groups (). Methyl and thiophene substituents may enhance lipophilicity and π-stacking, whereas polar groups (e.g., -NH₂, -OH) could improve solubility .
- Linker Diversity: The azetidine-methanone bridge distinguishes the target compound from analogs with pyridazine () or dihydropyrazole () linkers. Azetidine’s strain and conformational rigidity may influence binding affinity in biological targets compared to more flexible linkers .
Methodological Considerations for Similarity Assessment ()
Structural similarity metrics, such as Tanimoto coefficients or fingerprint-based analyses, would classify the target compound as moderately similar to analogs like 7a () or ’s pyridazine-thiophene derivative. However, critical differences in substitution patterns (e.g., thiophene position, linker groups) underscore the limitations of binary similarity/dissimilarity classifications. For example:
- 2D Fingerprints: Shared pyrazole and thiophene motifs yield partial overlap, but azetidine-methanone groups reduce similarity scores.
- 3D Pharmacophore Models : The azetidine’s spatial orientation may create unique interaction profiles compared to flat pyridazine or dihydropyrazole linkers.
Such analyses highlight the importance of integrating both structural and functional data when evaluating compound libraries for drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
